

# Unveiling the Spectroscopic Signature of Forrestin A: A Technical Guide

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Compound of Interest		
Compound Name:	Forrestin A (rabdosia)	
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For researchers and scientists engaged in natural product chemistry and drug development, a comprehensive understanding of a molecule's spectroscopic data is paramount for its identification, characterization, and subsequent development. This technical guide provides a detailed overview of the available spectroscopic data for Forrestin A, a diterpenoid isolated from Rabdosia forrestii. The information presented herein is compiled from the seminal publication by Zhao, Q. S., et al. in Phytochemistry (1994), which first reported the isolation and structure elucidation of this compound.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a novel compound. The reported mass spectral data for Forrestin A provides key insights into its molecular formula.

Table 1: Mass Spectrometry Data for Forrestin A

Ionization Mode	m/z (Observed)	Molecular Formula	Ion Type
HR-FAB-MS	579.2805	C30H43O11	[M+H]+

### **Experimental Protocol: Mass Spectrometry**

The mass spectrum of Forrestin A was acquired using a High-Resolution Fast Atom Bombardment Mass Spectrometer (HR-FAB-MS). The positive ion mode was utilized to



generate the protonated molecular ion, [M+H]+. This technique allows for the accurate mass measurement necessary to deduce the elemental composition of the molecule.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data are essential for the structural elucidation of complex natural products like Forrestin A.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum reveals the chemical environment of each proton in the molecule, including its connectivity to neighboring protons through spin-spin coupling.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for Forrestin A (500 MHz, CDCl<sub>3</sub>)



Position	δ (ppm)	Multiplicity	J (Hz)
1	2.85	d	11.0
2	5.50	dd	11.0, 4.0
3	5.35	d	4.0
5	2.10	m	
6α	2.30	m	_
6β	1.85	m	
7α	2.05	m	
7β	1.75	m	_
9	2.60	S	_
11	5.95	S	_
12α	2.20	m	_
12β	1.95	m	
15	4.90	d	12.0
15'	4.60	d	12.0
17	5.15	S	
17'	5.05	S	_
18	1.20	S	_
19	1.15	S	_
20	1.05	S	_
OAc	2.15, 2.08, 2.02, 1.98	s (each)	

# <sup>13</sup>C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule.



Table 3: 13C NMR Spectroscopic Data for Forrestin A (125 MHz, CDCl<sub>3</sub>)

Position	δ (ppm)	Position	δ (ppm)
1	52.5 (CH)	11	75.5 (CH)
2	70.1 (CH)	12	35.1 (CH <sub>2</sub> )
3	78.2 (CH)	13	45.3 (C)
4	38.9 (C)	14	21.2 (CH <sub>3</sub> )
5	55.6 (CH)	15	65.2 (CH <sub>2</sub> )
6	28.5 (CH <sub>2</sub> )	16	145.8 (C)
7	30.1 (CH <sub>2</sub> )	17	115.5 (CH <sub>2</sub> )
8	42.3 (C)	18	28.1 (CH₃)
9	50.2 (CH)	19	22.5 (CH₃)
10	85.1 (C)	20	18.1 (CH <sub>3</sub> )
OAc (C=O)	170.5, 170.2, 169.8, 169.5	OAc (CH <sub>3</sub> )	21.5, 21.3, 21.1, 20.9

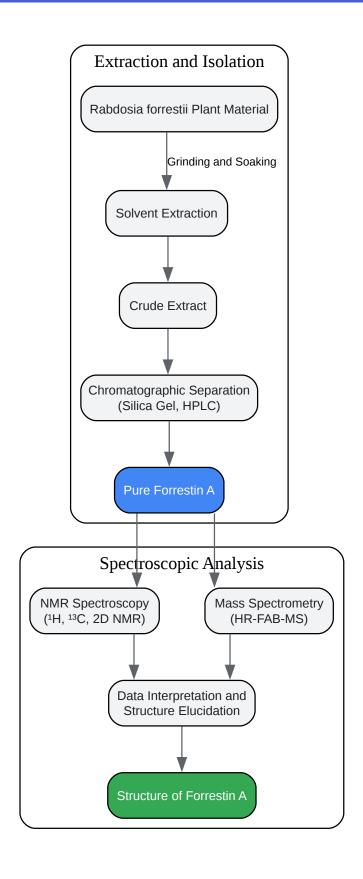
#### **Experimental Protocol: NMR Spectroscopy**

The  $^{1}$ H and  $^{13}$ C NMR spectra of Forrestin A were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).

# **Experimental Workflow Visualization**

The general workflow for the isolation and characterization of a natural product like Forrestin A involves a series of systematic steps, from extraction to final structure elucidation.





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